3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole
Overview
Description
3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole is a compound that has been studied for its potential use in various scientific applications. It is an organic compound consisting of a bromine atom, a methyl group, and a chloro group attached to a five-membered ring of carbon and nitrogen atoms. This compound is of particular interest due to its unique properties and potential applications in both biological and chemical research.
Scientific Research Applications
Synthesis and Biological Activity of 1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazoles
This research focuses on the synthesis of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. The study highlights the potential of these compounds as fungicides. The compounds demonstrated varying degrees of growth inhibition against fungi, indicating their promise as fungicide lead compounds (Fan et al., 2010).
Antimicrobial Properties of 1,2,4-Triazoles and 1,3,4-Thiadiazoles
This research elaborates on the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles with an imidazo[2,1-b]thiazole moiety, showing promising antimicrobial activities. Preliminary results revealed notable antimicrobial activities against various microbes, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Anticancer Potentials of Thiazole and Thiadiazole Derivatives
This study presents the synthesis of a novel series of thiazole and thiadiazole derivatives, evaluated for their anticancer activity. Notably, compounds 7b and 11 demonstrated significant anticancer efficacy, indicating the potential of these compounds as anticancer agents (Gomha et al., 2017).
Antimicrobial Agents from 1,3,4-Thiadiazole Derivatives
The research outlines the synthesis of formazans from a Mannich base of 1,3,4-thiadiazole, exploring their antimicrobial properties. The compounds showed moderate activity against pathogenic bacteria and fungi, adding to the understanding of 1,3,4-thiadiazole's applications in antimicrobial drug development (Sah et al., 2014).
Microwave Assisted Synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazoles
This study presents a rapid microwave-assisted synthesis method for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating a novel approach to synthesizing these compounds efficiently (Raval et al., 2010).
Crystal Structure of 1,3,4-Thiadiazole Derivatives
This research focuses on the crystal structure of specific 1,3,4-thiadiazole derivatives, offering insights into the molecular architecture and interactions within these compounds (Dong et al., 2002).
properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2S/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYCYYNCIIEIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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